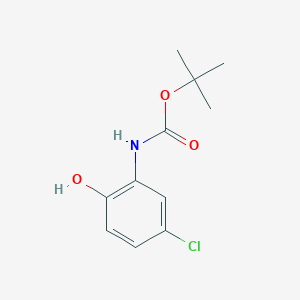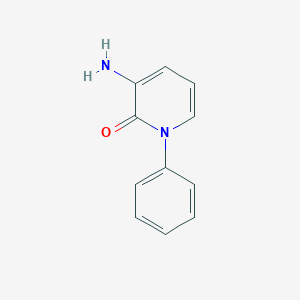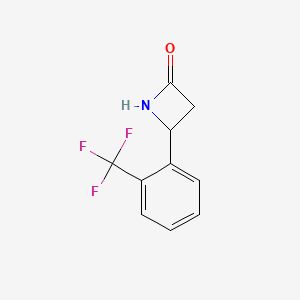
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidinone ring. The trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research .
準備方法
The synthesis of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be achieved through several routes. One common method involves the Reformatsky reaction, where ethyl 4,4,4-trifluoroacetoacetate is used as a starting material. This compound undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the desired azetidinone . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be compared with other azetidinones and fluorinated compounds:
特性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
4-[2-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15) |
InChIキー |
BYIJTWAVNNAXJO-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


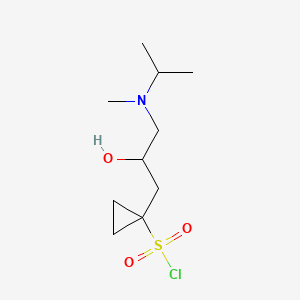
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
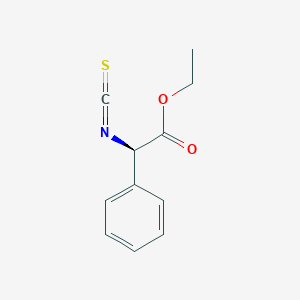
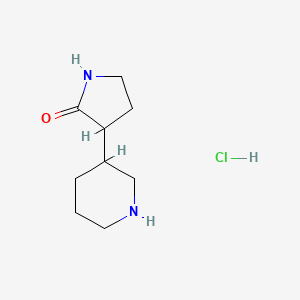
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
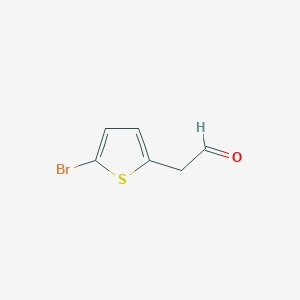

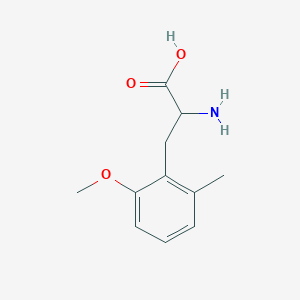

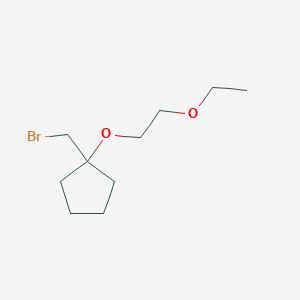
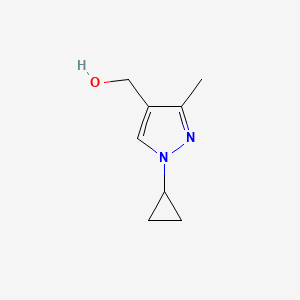
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
